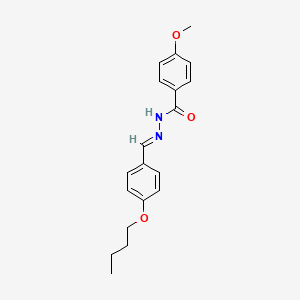![molecular formula C19H29N7O B5510434 N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is of interest due to its intricate structure which suggests potential for a wide range of chemical interactions and biological activities. Its study can contribute to various fields of chemistry and pharmacology, focusing on the understanding of its synthesis, molecular structure, and reactive properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve the complex molecular architecture seen in this compound. Techniques such as ring closure reactions, nucleophilic substitution, and condensation reactions are typically employed. For instance, the synthesis of similar heterocyclic compounds has been achieved through reactions involving dimethyl acetylenedicarboxylate or oxidative cyclization using iodobenzene diacetate under mild conditions, showcasing the complexity and creativity required in organic synthesis (Sako et al., 2000).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are used to elucidate the arrangement of atoms within the molecule. For example, the crystal structure of similar compounds reveals how pyrazole, pyridine, and pyran rings can be almost coplanar, influencing the molecule's electronic properties and reactivity (Ganapathy et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactivity can be explored through its participation in various chemical reactions. These may include cyclocondensation reactions, which have been observed in related structures, leading to the formation of new cyclic systems or the introduction of functional groups enhancing the molecule's reactivity and potential biological activity (Desenko et al., 1998).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular structure. For instance, modifications at certain positions on similar molecules can significantly affect their water solubility and stability at physiological pH, which is critical for potential pharmacological applications (Baraldi et al., 2012).
Chemical Properties Analysis
The electronic structure and distribution of electrons within the molecule dictate its chemical properties. Studies such as quantum chemical calculations provide insights into the molecule's reactivity, stability, and interactions with biological targets. For example, analysis through methods like DFT helps in understanding the compound's electronic properties, aiding in the prediction of its reactivity and potential biological activity (Halim & Ibrahim, 2022).
科学的研究の応用
Cyclocondensation Applications
Cyclocondensation reactions involving compounds structurally related to N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine have been studied. For example, Desenko et al. (1998) investigated the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine and hydrazine, leading to various tetrahydro compounds and demonstrating the potential for complex heterocyclic synthesis (Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H., 1998).
Synthesis of Novel Analogues
The creation of novel guanine analogues has been researched using similar compounds. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a process involving dimethyl alpha-ethoxymethylidineacetonedicarboxylate and hydrazine (Ehler, K. W., Robins, R. K., & Meyer, R. B., 1977).
Magnetic Resonance Studies
Compounds in the same chemical family have been used in magnetic resonance studies. Armarego et al. (1971) studied the shifts of proton resonances in π-deficient nitrogen heterocycles induced by Tris(dipivaloylmethanato)europium, providing insights into the behavior of these heterocycles (Armarego, W., Batterham, T., & Kershaw, J. R., 1971).
Ring-Opening Reactions
Jones and Phipps (1976) explored the ring-opening reactions of 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines. This research contributes to understanding the reactivity and potential applications of compounds similar to the one (Jones, G., & Phipps, J. R., 1976).
1,3-Dipolar Cycloadditions and Biological Activities
Zaki et al. (2016) investigated the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and other related compounds, showcasing the diverse biological activities of these structures (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Synthesis of Substituted Piperidines
Katritzky et al. (1999) synthesized substituted piperidines, a process relevant to the structure of the compound . Their research illustrates the versatility of these compounds in synthesizing diverse molecular structures (Katritzky, A., Luo, Z., & Cui, X., 1999).
Ligand Binding Studies
Research by Rowley et al. (1997) on 4-heterocyclylpiperidines as ligands at the human dopamine D4 receptor demonstrates the potential of similar compounds in receptor binding studies, which could be relevant for pharmaceutical applications (Rowley, M., et al., 1997).
特性
IUPAC Name |
[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-6-9-25(12-14)19(27)15-11-20-26-10-5-4-8-16(15)26/h11,14H,4-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGNGIUYOQXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C(=O)C3=C4CCCCN4N=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)
![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)
